molecular formula C18H21N3O2 B258685 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one

Cat. No. B258685
M. Wt: 311.4 g/mol
InChI Key: JMZRLSVPYXWONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one, also known as AMPH, is a chemical compound that has attracted significant scientific interest due to its potential therapeutic applications. This compound is a pyrimidinone derivative that belongs to the class of piperidine compounds. AMPH has been shown to have a range of biological effects, including anticonvulsant, analgesic, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the brain and other tissues. 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. Additionally, 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has been shown to have antioxidant properties and may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has a range of biological effects that make it a useful tool for investigating the mechanisms of various physiological processes.
However, there are also limitations to the use of 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one in laboratory experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and analyze. Additionally, its effects on different tissues and organs may vary, making it difficult to draw definitive conclusions from experiments.

Future Directions

There are several potential future directions for research on 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one. One area of interest is the development of new therapeutic applications for this compound. For example, it may be investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another area of interest is the development of new synthetic methods for 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one. This could involve the use of new catalysts or reaction conditions to improve the efficiency of the synthesis process.
Finally, further research is needed to fully understand the mechanisms of action of 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one. This could involve investigating its effects on different receptors and enzymes in the brain and other tissues, as well as its interactions with other compounds.

Synthesis Methods

The synthesis of 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one involves the reaction of 6-methyl-4-piperidone with acetic anhydride and phenylhydrazine in the presence of a catalyst. The resulting product is then treated with ammonium acetate to form the pyrimidinone ring. The synthesis of 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Additionally, 5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2(1H)-one

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-acetyl-6-methyl-1-phenyl-4-piperidin-1-ylpyrimidin-2-one

InChI

InChI=1S/C18H21N3O2/c1-13-16(14(2)22)17(20-11-7-4-8-12-20)19-18(23)21(13)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

JMZRLSVPYXWONT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Canonical SMILES

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCCC3)C(=O)C

Origin of Product

United States

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